molecular formula C14H12ClN3O2 B12875256 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- CAS No. 60354-20-3

1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl-

Cat. No.: B12875256
CAS No.: 60354-20-3
M. Wt: 289.71 g/mol
InChI Key: RNPSGZSUQLQRQC-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a chloro-substituted benzisoxazole moiety, and two methyl groups.

Preparation Methods

The synthesis of 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzisoxazole Moiety: This step involves the reaction of the pyrazole derivative with a chloro-substituted benzisoxazole, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the acetyl group or reduction of the chloro group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzisoxazole moiety, often using reagents like sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- include other pyrazole derivatives with different substituents. For example:

    1H-Pyrazole, 1-acetyl-3,5-dimethyl-: Lacks the benzisoxazole moiety, resulting in different chemical and biological properties.

    1H-Pyrazole, 1-acetyl-4-(2,1-benzisoxazol-3-yl)-3,5-dimethyl-:

The uniqueness of 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60354-20-3

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

1-[4-(5-chloro-2,1-benzoxazol-3-yl)-3,5-dimethylpyrazol-1-yl]ethanone

InChI

InChI=1S/C14H12ClN3O2/c1-7-13(8(2)18(16-7)9(3)19)14-11-6-10(15)4-5-12(11)17-20-14/h4-6H,1-3H3

InChI Key

RNPSGZSUQLQRQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)C2=C3C=C(C=CC3=NO2)Cl

Origin of Product

United States

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